Product packaging for 2,3-Dihydrohelenalin(Cat. No.:CAS No. 35412-73-8)

2,3-Dihydrohelenalin

Cat. No.: B1213037
CAS No.: 35412-73-8
M. Wt: 264.32 g/mol
InChI Key: IOUNDPHKKPZPKB-XEPQRQSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrohelenalin is a natural sesquiterpene lactone and a derivative of the well-studied compound helenalin, found in plant species such as Arnica montana and Gaillardia megapotamica . Like other sesquiterpene lactones, its core structure contains alkylating centers, such as a lactone ring, which can undergo Michael addition reactions with thiol groups in cysteine residues of proteins and peptides like glutathione . This reactivity is fundamental to its mechanism of action in research settings, allowing it to interact with and inhibit various enzymatic targets. This compound is provided for investigative use in oncology and pharmacology research. Studies on related helenalin compounds have demonstrated potent cytotoxic and anti-proliferative effects against a range of human leukemia cell lines, including multidrug-resistant (MDR) phenotypes, suggesting its value as a lead compound in anti-neoplastic agent development . The primary research value of this compound lies in its potential to inhibit key transcription factors like NF-κB, a protein complex critical in inflammatory and immune responses and cancer cell survival . By selectively alkylating the p65 subunit of NF-κB, it can disrupt the NF-κB signaling pathway, leading to the downregulation of genes involved in cell proliferation and inflammation . Furthermore, research into similar sesquiterpene lactones indicates potential applications in studying other diseases, including parasitic infections classified as neglected tropical diseases (NTDs) . WARNING: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, as sesquiterpene lactones can exhibit cytotoxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1213037 2,3-Dihydrohelenalin CAS No. 35412-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35412-73-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1

InChI Key

IOUNDPHKKPZPKB-XEPQRQSNSA-N

SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2

Other CAS No.

35412-73-8

Synonyms

2,3-dihydrohelenalin

Origin of Product

United States

Occurrence and Biosynthetic Pathways of 2,3 Dihydrohelenalin

Natural Sources and Distribution within Plant Taxa

Presence in Arnica Species and Related Genera

2,3-Dihydrohelenalin, along with its related compound helenalin (B1673037), is a characteristic secondary metabolite of the genus Arnica. nih.govwikipedia.org Arnica montana and Arnica chamissonis are well-documented sources of these sesquiterpene lactones. wikipedia.org While both compounds are often found together, their relative proportions can vary significantly, leading to the classification of different chemotypes. The presence of these compounds is a key factor in the traditional and modern therapeutic applications of Arnica preparations. Other related genera within the Asteraceae family may also produce similar sesquiterpene lactones, but Arnica remains the most prominent and well-studied source of this compound. nih.govresearchgate.net

Chemotypes and Geographical Variation in Compound Content

Significant variation in the chemical composition of Arnica montana has been observed across different geographical locations, leading to the identification of distinct chemotypes. mdpi.com These chemotypes are primarily defined by the dominant type of sesquiterpene lactone present. For instance, populations of A. montana in Central and Eastern Europe are often characterized by a higher content of helenalin and its esters. mdpi.com In contrast, a chemotype rich in this compound and its derivatives is more prevalent in the Iberian Peninsula. mdpi.comresearchgate.net

Research on 16 wild populations of A. montana in Spain revealed two distinct chemotypes based on their habitat. nih.gov A chemotype with high levels of helenalin esters (5.2-10.3 mg/g dry weight) was found in heathlands at higher altitudes (1330-1460 m). nih.gov Conversely, the expected chemotype with high concentrations of dihydrohelenalin esters (10.9-18.2 mg/g) was identified in meadows and peat bogs at lower altitudes. nih.gov These findings suggest that both genetic and environmental factors, such as altitude and soil composition, play a crucial role in determining the sesquiterpene lactone profile of A. montana. The existence of these chemotypes is a critical consideration for the standardization of herbal products derived from this plant. mdpi.com

Chemotypes of Arnica montana in Spain

ChemotypeDominant CompoundTotal Concentration (mg/g dry weight)HabitatAltitude
HelenalinHelenalin esters5.2 - 10.3Heathlands1330 - 1460 m
DihydrohelenalinDihydrohelenalin esters10.9 - 18.2Meadows and peat bogsLower altitudes

Localization and Accumulation within Plant Tissues

The synthesis and storage of this compound and other sesquiterpene lactones in Arnica species are localized to specific plant tissues. These compounds are primarily found in the aerial parts of the plant, with the highest concentrations typically occurring in the flower heads. nih.govmdpi.com Within the flower heads, the distribution is not uniform. Studies have shown that the concentration of these lactones increases from the top of the corolla down to the ovary. nih.govresearchgate.net

A significant accumulation of sesquiterpene lactones has been identified in the pappus calyx. nih.govresearchgate.net Histochemical analyses have indicated that these compounds are synthesized in glandular trichomes, which are specialized secretory structures on the surface of leaves, stems, and floral parts. nih.gov Specifically, Zimmermann's reaction for methyl ketones and aldehydes shows a positive reaction in the heads of these glandular trichomes. researchgate.netnih.gov There is also evidence suggesting that non-glandular trichomes may be involved in lactone biosynthesis. nih.gov In contrast, the underground parts of the plant, such as the rhizomes and roots, contain negligible amounts of these compounds. nih.govfrontiersin.org

Biosynthetic Routes and Precursors

The biosynthesis of this compound, a sesquiterpenoid, follows the general pathways of terpenoid synthesis in plants, originating from simple five-carbon precursors.

Mevalonate (B85504) Pathway and 2-C-Methyl-D-Erythritol Pathway Contributions

Terpenoids are synthesized through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgresearchgate.net The MVA pathway, which occurs in the cytosol, is primarily responsible for the production of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. nih.govlibretexts.org A series of phosphorylation and decarboxylation steps then leads to the formation of the five-carbon building block, isopentenyl diphosphate (B83284) (IPP). nih.govlibretexts.org

The MEP pathway, located in the plastids, is generally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgnih.gov This pathway starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org While there is some evidence of "crosstalk" or exchange of intermediates between the MVA and MEP pathways, the biosynthesis of sesquiterpenes like this compound predominantly relies on the MVA pathway for its IPP and dimethylallyl diphosphate (DMADP) precursors. rsc.orgnih.gov

Farnesyl Diphosphate (FPP) as a Common Precursor

The universal C5 precursors, IPP and its isomer DMADP, are sequentially condensed to form larger prenyl diphosphates. The formation of the C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP), is a critical step. researchgate.netchempedia.info This reaction involves the addition of two molecules of IPP to one molecule of DMADP, catalyzed by prenyltransferase enzymes. chempedia.info

FPP serves as the direct precursor for the vast array of sesquiterpene structures. researchgate.netnih.gov The cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases, initiates the formation of the various sesquiterpene carbon skeletons. frontiersin.orgnih.gov In the case of pseudoguaianolides like this compound, the cyclization of FPP is followed by a series of specific enzymatic modifications, including oxidations and hydroxylations, which are often carried out by cytochrome P450 enzymes, to yield the final complex structure. mdpi.com

Enzymatic Steps and Regulation in Sesquiterpene Lactone Biosynthesis relevant to Dihydrohelenalin

The biosynthesis of this compound is a complex, multi-step process involving several classes of enzymes. It follows the general pathway for sesquiterpenoid synthesis before undergoing specific modifications to yield the final molecule. The regulation of this pathway is influenced by various external and internal factors, which can alter the final concentration and the ratio of different SLs within the plant.

General Biosynthetic Pathway

The journey to this compound begins with the universal precursors of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are produced through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.com

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl diphosphate synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This is the direct precursor to all sesquiterpenoids. nih.gov

Cyclization of FPP: The first committed step in SL biosynthesis is the cyclization of FPP, a reaction catalyzed by sesquiterpene synthases (STPSs). nih.govmdpi.com This step is crucial as it establishes the core carbon skeleton of the molecule. For many SLs, this involves the formation of a germacrene A intermediate. nih.gov

Oxidative Modifications: Following cyclization, the sesquiterpene skeleton undergoes a series of oxidative reactions, including hydroxylations and oxidations, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are responsible for creating the functional groups necessary for lactonization and further structural diversification. For instance, enzymes from the CYP71BL subfamily are known to hydroxylate germacrene A acid, leading to the formation of costunolides, which are key intermediates. nih.gov

Formation of the Pseudoguaianolide (B12085752) Skeleton: Subsequent enzymatic transformations and rearrangements convert the initial skeleton into the specific pseudoguaianolide structure characteristic of helenalin and dihydrohelenalin. nih.gov

Conversion to this compound: Evidence suggests that this compound is formed via the reduction of a helenalin-type precursor. nih.gov Studies on Arnica montana cell cultures have shown that as light intensity increases, the content of helenalin esters decreases while the corresponding dihydrohelenalin esters rise, indicating an enzymatic conversion. nih.gov This critical reduction step likely involves a reductase enzyme that acts on the α,β-unsaturated double bond within the cyclopentenone ring of a helenalin derivative. While this conversion is supported by metabolic studies, the specific reductase enzyme responsible for this transformation in Arnica has not yet been isolated or fully characterized. nih.govmdpi.com

Regulation of Biosynthesis

The production of this compound and other SLs in Arnica is tightly regulated by both developmental cues and environmental stimuli.

Elicitors: The biosynthesis of SLs is also a component of the plant's defense response and can be induced by elicitors, which are molecules that trigger defense mechanisms.

Jasmonic Acid (JA): This plant hormone is a key signaling molecule in defense against herbivores and pathogens. Application of JA to Arnica cultures has been shown to alter the spectrum of SLs produced. nih.govfrontiersin.org

Chitosan (B1678972): A polymer derived from chitin, which is found in fungal cell walls, acts as a potent elicitor. In cultures of wild-type Arnica montana, chitosan has been observed to stimulate the biosynthesis of dihydrohelenalin derivatives specifically. frontiersin.org

The regulatory effects of these factors on SL biosynthesis are summarized in the table below.

Regulatory FactorObserved Effect on SL Biosynthesis in Arnica montanaReference
Increased Light IntensityStimulates overall SL synthesis; promotes conversion of helenalin esters to dihydrohelenalin esters. nih.gov
Jasmonic Acid (JA)Alters the profile and favors the production of helenalin derivatives. nih.govfrontiersin.org
ChitosanStimulates the biosynthesis of dihydrohelenalin derivatives. frontiersin.org

Chemical Synthesis and Derivatization Strategies for 2,3 Dihydrohelenalin

Synthetic Approaches to 2,3-Dihydrohelenalin and its Core Structure

The synthesis of helenalin (B1673037) and its derivatives, including this compound, has been a subject of significant interest in organic chemistry. Total synthesis strategies aim to construct the complex molecular framework of these sesquiterpenoids from simpler precursors. These approaches often involve multi-step reactions designed to stereoselectively build the characteristic ring systems and functional groups. For instance, research has explored methods for the total synthesis of cytotoxic sesquiterpene lactones such as helenalin, often involving strategies akin to intramolecular Diels-Alder reactions for carbocyclic ring construction grantome.comacs.orgacs.org. While direct synthesis of this compound itself is often achieved through the selective reduction of helenalin, understanding the synthetic routes to the core helenalin structure provides a foundation for accessing its reduced form nih.govacs.org.

Chemical Modifications and Semi-Synthetic Derivatives

This compound, as a derivative of helenalin, can be accessed through chemical modifications of helenalin or through direct synthesis. Its structure, lacking the exocyclic methylene (B1212753) group present in helenalin, influences its reactivity and biological properties.

Esterification and Acylation Reactions of Dihydrohelenalin

Esterification and acylation reactions are common methods for modifying hydroxyl groups present in sesquiterpene lactones, including helenalin and its derivatives. These reactions can alter the polarity, solubility, and biological activity of the parent compound. For example, acetylation of helenalin has been reported, and similar strategies can be applied to introduce ester or acyl groups onto the hydroxyl functionalities of this compound, potentially creating novel derivatives with modified properties nih.govconicet.gov.ar.

Epoxidation and Other Functional Group Transformations

Functional group transformations, such as epoxidation, are key strategies in the derivatization of helenalin-related compounds. The epoxidation of the exocyclic double bond in helenalin, or other double bonds within the molecule, can lead to derivatives with altered biological activity nih.gov. Specifically, 2,3-Epoxy-11,13-dihydrohelenalin has been prepared by the direct epoxidation of 11,13-dihydrohelenalin, indicating that epoxidation can be applied to dihydro-forms of helenalin as well nih.gov. Other functional group transformations, such as oxidation or reduction, can also be employed to explore structure-activity relationships.

Formation of Adducts (e.g., with Ethanol, Glutathione) in Research Contexts

The electrophilic nature of the α,β-unsaturated carbonyl systems in helenalin and its derivatives makes them susceptible to Michael addition reactions with nucleophiles. This reactivity is central to their biological mechanisms of action and has been studied extensively. This compound, while having one less Michael acceptor compared to helenalin, can still participate in such reactions. Research has shown that helenalin can form covalent adducts with biological thiols like glutathione (B108866) and cysteine residues in proteins nih.govwikipedia.orgresearchgate.net. Consequently, the formation of similar adducts with this compound, for instance, with glutathione or other nucleophiles like ethanol, is a subject of investigation in understanding its chemical behavior and potential biological interactions in research settings nih.govwikipedia.org.

Methodological Advancements in Dihydrohelenalin Synthesis

Advancements in synthetic methodologies are continually sought to improve the efficiency, stereoselectivity, and scalability of producing helenalin and its derivatives. While specific advancements solely focused on this compound synthesis might not be extensively detailed in all literature, general progress in sesquiterpene lactone synthesis, including stereoselective construction of complex ring systems and functional group interconversions, indirectly contributes to improved access to compounds like this compound grantome.comacs.orgacs.org. The development of new synthetic routes and optimization of existing protocols are ongoing efforts in the field.

Structural Activity Relationship Sar Studies of 2,3 Dihydrohelenalin and Its Analogs

Identification of Key Pharmacophoric Elements

The biological activity of sesquiterpene lactones is largely attributed to specific structural features that enable them to interact with biological targets, often through covalent modification. For 2,3-dihydrohelenalin and its relatives, understanding these key pharmacophoric elements is crucial for elucidating their mechanisms of action.

Role of α,β-Unsaturated Carbonyl Systems (e.g., Cyclopentenone, α-Methylene-γ-Butyrolactone)

Sesquiterpene lactones are characterized by the presence of electrophilic moieties that are highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. The most prominent of these reactive centers are the α,β-unsaturated carbonyl systems, specifically the α-methylene-γ-lactone (αMγL) and the α,β-unsaturated cyclopentenone rings researchgate.netmdpi.comresearchgate.netresearchgate.netcore.ac.ukmdpi.comrsc.orglibretexts.orgqsardb.orgmdpi.comwikipedia.org. These functionalities act as Michael acceptors, readily undergoing conjugate addition reactions researchgate.netmdpi.comresearchgate.netresearchgate.netcore.ac.ukmdpi.comrsc.orglibretexts.orgqsardb.orgmdpi.comcapes.gov.br.

Helenalin (B1673037), a prominent SL, possesses both an α,β-unsaturated carbonyl (cyclopentenone) and an exocyclic α-methylene-γ-lactone, making it a bifunctional Michael acceptor researchgate.netcore.ac.uk. This dual reactivity is often associated with potent biological effects, including cytotoxicity and anti-inflammatory activity, by alkylating critical cellular proteins such as the p65 subunit of NF-κB researchgate.netmdpi.comresearchgate.netresearchgate.netcore.ac.ukmdpi.comrsc.orgmdpi.comcapes.gov.br.

This compound, while lacking the exocyclic methylene (B1212753) group of the α-methylene-γ-lactone moiety, retains the α,β-unsaturated carbonyl system within its cyclopentenone ring researchgate.netusask.ca. This preserved feature suggests that the cyclopentenone moiety alone can still contribute to biological activity, albeit potentially to a different extent compared to compounds with both reactive centers. The presence of the α,β-unsaturated carbonyl system is therefore a critical pharmacophore for this compound derivatives researchgate.netcapes.gov.brnih.gov.

Influence of Stereochemistry and Substituent Patterns

Beyond the core electrophilic centers, the stereochemistry and the nature and position of substituents significantly influence the biological activity of sesquiterpene lactones. Studies on derivatives of this compound and related compounds have revealed that modifications to the cyclopentane (B165970) ring, such as the introduction of hydroxyl groups or ester linkages at specific positions (e.g., 2α-hydroxy-4-oxo-, 2α,4α-dihydroxy-, or O-acyl-substituted rings), can profoundly affect cytotoxicity researchgate.netnih.gov. These effects are often interpreted in terms of altered lipophilicity and steric factors that modulate the accessibility of the reactive sites researchgate.netnih.gov.

For instance, modifications at position 6 of the sesquiterpene lactone skeleton have been shown to have a notable impact on the binding affinity to enzymes like inosine (B1671953) monophosphate dehydrogenase capes.gov.br. Similarly, the presence and position of hydroxyl groups can either enhance or diminish activity, as observed in antiplasmodial studies where a free hydroxyl at C-8 increased activity, while one at C-9 decreased it core.ac.uk. The stereochemistry of the entire molecule also plays a role in its interaction with biological targets researchgate.net.

Comparative SAR with Helenalin and Other Sesquiterpene Lactones

Comparing the SAR of this compound with its parent compound, helenalin, and other related SLs provides valuable insights into the specific contributions of different structural features.

Impact of Saturation of Exocyclic Methylene Groups (e.g., Helenalin vs. This compound)

The saturation of the exocyclic methylene group at the 2,3 position in this compound, compared to the unsaturated exocyclic methylene in helenalin, represents a significant structural difference that impacts biological activity. Generally, helenalin, with its intact α-methylene-γ-lactone and α,β-unsaturated carbonyl moieties, exhibits stronger biological activities, including cytotoxicity and anti-inflammatory effects, than its saturated counterparts researchgate.netcore.ac.uk. This is attributed to helenalin's bifunctional nature as a Michael acceptor researchgate.netcore.ac.uk.

Studies have directly demonstrated that the conversion of helenalin to this compound results in a substantial reduction in activity, with reports indicating a 46-fold diminution usask.ca. Furthermore, SLs lacking an exocyclic methylene group have shown reduced antitrypanosomal activities and a complete lack of cytotoxicity mdpi.com. Similarly, in studies with beetles, compounds lacking the exocyclic methylene group had no observable effect on survival, whereas those possessing it significantly reduced survival rates, underscoring the critical role of this moiety for certain biological functions ubc.ca.

Effects of Ester Side Chain Size and Lipophilicity on Activity

The nature and length of ester side chains attached to the sesquiterpene lactone skeleton are known to modulate activity, often correlating with lipophilicity. In studies involving helenalin esters, it was observed that shorter acyl groups, such as acetate (B1210297) and isobutyrate, enhanced cytotoxicity compared to helenalin itself. However, longer or bulkier acyl groups, like tiglate and isovalerate, led to a decrease in toxicity nih.gov.

In contrast, for 11α,13-dihydrohelenalin esters, cytotoxicity was found to be directly proportional to the size and lipophilicity of the ester side chain nih.gov. The introduction of alkyl chains of increasing length generally enhanced cytotoxicity, likely due to increased lipophilicity, which can improve membrane penetration chemrxiv.org. However, excessively large or bulky side chains can sterically hinder the interaction of the pharmacophore with its target, potentially leading to reduced activity chemrxiv.org. It is noteworthy that this compound itself was reported as the least toxic compound within its series of ester derivatives nih.gov.

In Vitro and in Vivo Animal Model Biological Activities

Anti-inflammatory Research

In vivo Anti-inflammatory Efficacy in Animal Models

Research has indicated that certain sesquiterpene lactones, including derivatives related to helenalin (B1673037) and 2,3-dihydrohelenalin, exhibit anti-inflammatory effects in animal models. Specifically, compounds with similar structural motifs have demonstrated efficacy in reducing inflammation in models such as croton oil-induced mouse ear edema. Studies involving extracts containing these compounds have shown inhibitory activity comparable to known anti-inflammatory agents in these assays science.govscience.govthieme-connect.comnih.govscience.govmdpi.comscience.govresearchgate.netresearchgate.net. While direct quantitative data for this compound specifically in carrageenan-induced paw swelling is not extensively detailed in the provided snippets, the general class of compounds and related derivatives have shown promise in managing inflammatory responses in vivo science.govscience.govthieme-connect.comnih.govscience.govmdpi.comscience.govresearchgate.netresearchgate.net.

Anticancer and Cytotoxic Research

Sesquiterpene lactones, including this compound derivatives, have been extensively investigated for their anticancer potential. Their mechanisms of action often involve disrupting cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis and Inhibition of Cell Proliferation in Cancer Cell Lines

This compound and its related compounds have demonstrated significant cytotoxic activity against various cancer cell lines, leading to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can effectively reduce cancer cell viability and growth. For instance, derivatives of helenalin, which share structural similarities with this compound, have been found to exhibit potent cytotoxicity. The presence of specific structural features, such as the α,β-unsaturated carbonyl centers, is considered crucial for this activity researchgate.netresearchgate.netresearchgate.netjeffreydachmd.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.govresearchgate.netneuroquantology.com.

Modulation of Signaling Pathways

EGFR-Akt-Bim Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in numerous cancers. Downstream effectors of EGFR, such as the Akt and MAPK pathways, play significant roles in cellular processes, including apoptosis, often through the regulation of pro-apoptotic proteins like Bim. Studies indicate that EGFR activation can lead to the activation of both the ERK (a component of MAPK) and Akt pathways, which in turn can influence Bim expression and activity nih.govfrontiersin.org. The PI3K/Akt/mTOR pathway, in particular, is frequently deregulated in various cancers and is involved in promoting cell survival and proliferation, often by modulating apoptosis regulators mdpi.comnih.gov. While helenalin has been shown to interact with cellular signaling pathways, specific direct data detailing the modulation of the EGFR-Akt-Bim axis by this compound is not extensively documented in the reviewed literature. However, the general role of these pathways in cancer progression suggests a potential, albeit likely attenuated, influence for this compound given its structural relationship to helenalin.

Bcl-2 Signaling Pathway

The Bcl-2 family of proteins is central to the regulation of the intrinsic pathway of apoptosis, acting as key mediators that balance cell survival and cell death wikipedia.orgnih.govmdpi.com. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, inhibit programmed cell death by sequestering pro-apoptotic proteins, while pro-apoptotic members, like Bax and Bak, promote mitochondrial outer membrane permeabilization and the release of apoptotic factors. Signaling pathways, including PI3K/Akt, can influence the activity of Bcl-2 family members, thereby modulating apoptosis nih.govplos.org. Helenalin has been reported to affect apoptosis, with some studies suggesting an increase in the Bax/Bcl-2 ratio, which favors cell death . While direct experimental evidence specifically linking this compound to the modulation of the Bcl-2 signaling pathway is limited, its known influence on apoptosis, albeit reduced compared to helenalin, suggests a potential interaction with this critical cell death regulatory network.

ROS/MAPK and Akt/mTOR Signaling Pathways

Reactive Oxygen Species (ROS) play a dual role in cancer, acting as signaling molecules at appropriate levels to promote cell survival and proliferation, while excessive levels can induce cell death frontiersin.orgcarcinogenesis.com. The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in regulating cell metabolism, growth, survival, and proliferation, and its dysregulation is a common feature in many cancers mdpi.comnih.gov. ROS can interact with and influence the activity of these pathways, including the MAPK and Akt pathways, thereby impacting tumor progression mdpi.commdpi.comcam.ac.uk. Helenalin has been shown to modulate apoptosis, potentially through effects on ROS generation and the activation of MAPK and PI3K-AKT-mTOR signaling pathways researchgate.net. Given that this compound is a derivative with generally reduced biological activity, its impact on these complex signaling networks is likely attenuated.

Inhibition of Telomerase Activity and Gene Expression

Telomerase is a ribonucleoprotein enzyme that maintains telomere length, and its reactivation in cancer cells is crucial for their unlimited proliferative capacity nih.govnih.govbrieflands.com. Helenalin has been identified as a potent and selective inhibitor of human telomerase, acting through Michael addition to cysteine residues within the enzyme, which can lead to the shortening of telomeres and subsequent growth arrest or apoptosis in cancer cells researchgate.netwikipedia.orgdntb.gov.ua. Studies have demonstrated that helenalin can significantly decrease the expression of the telomerase reverse transcriptase (hTERT) gene in cancer cell lines nih.govnih.govresearchgate.netresearchgate.net. As this compound exhibits reduced cytotoxic and biological activity compared to helenalin due to the saturation of its Michael acceptor, it is anticipated to have a diminished capacity to inhibit telomerase activity and gene expression.

In vivo Anticancer Activity in Animal Tumor Models

The evaluation of anticancer agents often involves testing their efficacy in in vivo animal tumor models, such as xenografts, which mimic human cancer conditions nih.gov. While helenalin itself has been studied for its anticancer properties, research specifically on the in vivo anticancer activity of this compound is less extensive. However, studies investigating derivatives of this compound have provided some insights. For instance, a derivative known as DETD-35, which is structurally related to this compound, has demonstrated significant suppression of metastatic pulmonary foci in a lung metastatic MDA-MB-231 xenograft mouse model and exhibited a synergistic antitumor effect when combined with paclitaxel (B517696) in vivo researchgate.net. This finding suggests that certain derivatives within the this compound class may retain or exhibit specific in vivo anticancer activities. Nevertheless, the general consensus from in vitro studies is that the saturation of the Michael acceptor in this compound significantly diminishes its cytotoxicity compared to helenalin wikipedia.orgnih.gov, implying a potentially reduced in vivo efficacy for the parent compound itself.

Compound List:

this compound

Helenalin

DETD-35

Bcl-2

Bax

Bak

BH3-only proteins (Bim, Bad, Bid, Bik, Bmf, Puma, Noxa, Hrk)

EGFR (Epidermal Growth Factor Receptor)

Akt (Protein Kinase B)

MAPK (Mitogen-Activated Protein Kinase)

mTOR (Mammalian Target of Rapamycin)

STAT3 (Signal Transducer and Activator of Transcription 3)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

Telomerase (hTERT, hTR)

Glutathione (B108866) (GSH)

Antimicrobial and Antiparasitic Research

Sesquiterpene lactones (STLs), a class of natural products derived primarily from plants of the Asteraceae family, are recognized for their diverse biological activities, including antimicrobial and antiparasitic effects researchgate.net. This compound is a derivative of helenalin, a well-known STL. While helenalin itself possesses significant biological activity, modifications such as the reduction of its Michael acceptors, as seen in this compound, can alter its potency and spectrum of activity taylorandfrancis.com. Research indicates that the electrophilic α,β-unsaturated carbonyl groups are key pharmacophores for many of these activities taylorandfrancis.com.

Antifungal Activities

The antifungal potential of sesquiterpene lactones has also been investigated researchgate.net. One reference suggests that "3-dihydrohelenalin" (likely referring to this compound) exhibits antifungal activities against Microsporum cookei, Trichophyton mentagrophytes, and Fusarium species cnjournals.com. However, this reference is incomplete and does not provide specific quantitative data, such as MIC values or percentage inhibition, for this compound against Fusarium strains. Consequently, a data table detailing specific antifungal findings for this compound cannot be constructed based on the current information.

Antiprotozoal Activities

Sesquiterpene lactones have demonstrated significant activity against various protozoan parasites, including those responsible for neglected tropical diseases like leishmaniasis, Chagas disease, and malaria nih.govresearchgate.netmdpi.combioline.org.brmdpi.comresearchgate.netresearchgate.net. Helenalin, the parent compound of this compound, has shown potent anti-trypanosomal activity, with reported IC50 values as low as 0.051 µM against Trypanosoma brucei rhodesiense researchgate.netmdpi.com. Studies involving Arnica tincture, rich in STLs, have shown antileishmanial effects, including in vivo cures of cutaneous leishmaniasis in animal models mdpi.comresearchgate.net.

While one source mentions this compound in the context of antiprotozoal activity against Plasmodium falciparum cnjournals.com, the information is presented in an incomplete manner and lacks specific quantitative data. Similarly, another reference hints at activity for "3-dihydrohelenalin" without providing concrete figures cnjournals.com. Due to the absence of specific quantitative data directly attributed to this compound for antileishmanial, anti-trypanosomal, or anti-Plasmodium falciparum activities in the reviewed literature, a data table detailing these findings for this specific compound cannot be generated.

Compound List:

this compound

Mechanistic Insights into Molecular and Cellular Interactions

Covalent Binding to Biological Thiols (e.g., Cysteine Residues in Proteins, Glutathione)

Sesquiterpene lactones (SLs), including helenalin (B1673037) and its derivatives, are known to react with sulfhydryl groups present in biological molecules. This interaction typically occurs via a Michael addition reaction at the electrophilic centers of the SLs wikipedia.orgtaylorandfrancis.comnih.gov. Specifically, the α-methylene-γ-butyrolactone and the cyclopentenone ring systems are susceptible to nucleophilic attack by thiols. These reactions lead to the formation of covalent adducts with cysteine residues in proteins and with glutathione (B108866) (GSH), a crucial cellular antioxidant wikipedia.orgtaylorandfrancis.comnih.gov.

The covalent modification of cysteine residues in proteins can significantly alter protein function, potentially disrupting enzymatic activity or signaling pathways wikipedia.orgtaylorandfrancis.com. For instance, helenalin has been shown to target cysteine residues in proteins involved in inflammatory pathways taylorandfrancis.com. Glutathione conjugation, a key detoxification pathway, also occurs readily with SLs, often spontaneously due to the inherent reactivity of these compounds wikipedia.orgnih.govthieme-connect.com. While 2,3-dihydrohelenalin's specific reactivity profile with thiols requires dedicated study, its structural similarity to helenalin suggests it can also engage in similar covalent binding interactions, albeit potentially with altered kinetics or specificity depending on which Michael acceptor remains intact or modified. For example, the formation of 2β-(S-glutathionyl)-2,3-dihydrohelenalin has been documented wikipedia.orgresearchgate.net.

Michael Addition Reactions

The primary mechanism by which helenalin and related sesquiterpene lactones exert their effects is through Michael addition reactions wikipedia.orgtaylorandfrancis.com. These reactions involve the nucleophilic attack of a thiol group (typically from cysteine residues or glutathione) on the electrophilic β-carbon of an α,β-unsaturated carbonyl system within the SL structure wikipedia.orgtaylorandfrancis.com. Helenalin possesses two such systems: the α-methylene-γ-butyrolactone and the cyclopentenone ring wikipedia.orgtaylorandfrancis.com.

The reactivity of these Michael acceptors is critical for the biological activity of these compounds. Studies indicate that removing one or both of these reactive groups significantly diminishes or abolishes their cytotoxic and biological activities taylorandfrancis.comnih.gov. For example, reduction of the cyclopentenone group in helenalin to yield this compound, or reduction of the α-methylene-γ-butyrolactone group to yield 11,13-dihydrohelenalin, substantially reduces cytotoxicity compared to helenalin taylorandfrancis.comnih.gov. This suggests that the presence and accessibility of these electrophilic centers are paramount for the compound's ability to covalently modify biological targets.

Enzyme Inhibition Profiles (e.g., Cytochrome P450 enzymes, Leukotriene C4 synthase, 5-Lipoxygenase, Telomerase)

Helenalin has been demonstrated to inhibit several key enzymes involved in inflammatory and cellular processes.

  • Cytochrome P450 (CYP) Enzymes: Helenalin inhibits CYP enzymes, particularly CYP3A4 and CYP3A5, by reacting with their thiol groups, thereby impairing the mixed-function oxidase system wikipedia.orgnih.govwikiversity.orgthegoodscentscompany.com. It also acts as a mechanism-based inhibitor of CYP2A13 nih.gov. This interaction can affect the metabolism of other drugs and endogenous compounds.
  • Leukotriene C4 Synthase (LTC4 Synthase) and 5-Lipoxygenase (5-LOX): Helenalin is a potent inhibitor of LTC4 synthase and 5-lipoxygenase, enzymes crucial for the biosynthesis of leukotrienes, which are key mediators of inflammation wikipedia.orgwikiversity.orgnih.govmdpi.comnih.gov. This inhibition is often irreversible and occurs in a concentration- and time-dependent manner nih.gov. The inhibition of these enzymes is considered a significant contributor to helenalin's anti-inflammatory effects wikipedia.orgwikiversity.orgnih.govmdpi.com. Notably, glutathione conjugates of helenalin and 11α,13-dihydrohelenalin acetate (B1210297) did not significantly inhibit LTC4 synthase, suggesting that the intact SL structure is required for this activity researchgate.netnih.gov.
  • Telomerase: Helenalin has been identified as a potent and selective inhibitor of human telomerase wikipedia.orgwikiversity.orgnih.gov. This inhibition is mediated through Michael addition and subsequent alkylation of cysteine residues within the telomerase enzyme, specifically Cys445, which can interfere with telomere DNA recognition and enzyme activity nih.gov. This mechanism is thought to contribute to its anti-neoplastic effects wikipedia.orgwikiversity.org.
  • While specific data for this compound's enzyme inhibition profile are less extensively documented than for helenalin, its structural relationship implies potential for similar inhibitory actions, though the potency and selectivity might differ.

    Target Identification and Ligand Binding Studies

    The identification of helenalin's targets often stems from its ability to covalently bind to specific protein residues. A well-characterized target is the p65 subunit (RelA) of the transcription factor NF-κB wikipedia.orgtaylorandfrancis.comnih.govwikiversity.orgresearchgate.net. Helenalin covalently modifies Cys38 on the p65 subunit via Michael addition, sterically hindering the binding of the p50/p65 heterodimer to DNA and thus suppressing NF-κB activation taylorandfrancis.comnih.gov. This interaction is considered a primary mechanism for its anti-inflammatory properties taylorandfrancis.comnih.govwikiversity.org.

    Ligand binding studies, often employing techniques like molecular docking, are used to predict and understand how compounds interact with their targets. For example, in silico studies have explored the binding affinity of dihydrohelenalin against DNA methyltransferase 1 (DNMT1), suggesting it could potentially inhibit this enzyme, which is implicated in oral cancer researchgate.net. While direct experimental ligand-binding studies specifically for this compound are limited in the provided search results, its known interactions with thiols suggest it could bind to a variety of proteins containing accessible cysteine residues.

    Receptor Interaction and Signaling Cascade Modulation

    Helenalin's ability to modulate signaling cascades is largely attributed to its interaction with key regulatory proteins, such as NF-κB wikipedia.orgtaylorandfrancis.comnih.govwikiversity.orgresearchgate.net. By inhibiting NF-κB, helenalin affects the transcription of numerous genes involved in inflammation, immunity, and cell survival, including cytokines (e.g., IL-1β, IL-2, TNF-α), adhesion molecules, and enzymes like cyclooxygenase-II (COX-2) and 5-lipoxygenase wikipedia.orgtaylorandfrancis.comnih.govwikiversity.orgresearchgate.net. This disruption of the NF-κB signaling pathway is a central mechanism for its anti-inflammatory and anti-neoplastic effects wikipedia.orgtaylorandfrancis.comnih.govwikiversity.orgresearchgate.net.

    Furthermore, helenalin's inhibition of telomerase activity can also be viewed as modulation of a critical cellular signaling pathway related to cell proliferation and aging, with implications for cancer therapy wikipedia.orgwikiversity.orgnih.gov. While direct interaction with specific cell surface receptors by this compound is not explicitly detailed in the provided information, its intracellular targets, like NF-κB and telomerase, are crucial nodes in various cellular signaling cascades. The precise modulation of these pathways by this compound would depend on its cellular uptake and the integrity of its reactive functional groups.


    Analytical and Bioanalytical Methodologies in Research

    Extraction and Isolation Techniques from Natural Sources

    The isolation of 2,3-Dihydrohelenalin typically begins with the extraction of plant material, often from species belonging to the Asteraceae family, such as Arnica montana researchgate.netresearchgate.netmdpi.com. Common extraction solvents include diethyl ether (Et₂O) and 80% methanol (B129727) researchgate.netnih.gov. For instance, extraction with Et₂O followed by silica (B1680970) gel purification using ethyl acetate (B1210297) in hexanes has been employed to isolate compounds, including those structurally related to this compound nih.gov. Ultrasound-assisted extraction with 80% methanol has also been utilized for phenolic compounds and sesquiterpene lactones (STLs) from Arnica species researchgate.net. After initial extraction, further purification steps are crucial. These often involve silica gel column chromatography, using solvent gradients such as ethyl acetate in hexanes or chloroform (B151607) and methanol mixtures nih.govnih.gov. Preparative high-performance liquid chromatography (prep-HPLC) is a key technique for obtaining highly pure this compound and its derivatives researchgate.netscience.govd-nb.info.

    Chromatographic Separation Methods (e.g., HPLC, RPLC, LC-ESI-MS-MS)

    Chromatographic techniques are fundamental for separating and analyzing this compound within complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase Liquid Chromatography (RPLC), is widely used. Analytical HPLC methods often employ C18 columns with mobile phases consisting of acetonitrile (B52724) and water, utilizing gradient elution researchgate.netscience.govnih.gov. For example, a gradient of acetonitrile and water with UV detection at 205 nm or 225 nm has been described for the separation of sesquiterpene lactones, including this compound derivatives researchgate.netmdpi.comscience.gov.

    Liquid Chromatography coupled with Mass Spectrometry (LC-MS), specifically LC-ESI-MS/MS, is a powerful tool for identifying and quantifying this compound. This technique allows for the detection of specific fragments characteristic of helenalin (B1673037) and dihydrohelenalin derivatives, such as m/z 245.1172 for helenalin esters and m/z 247.1329 for dihydrohelenalin esters d-nb.infomdpi.com. These methods are crucial for distinguishing between isomeric compounds and for analyzing complex plant extracts mdpi.comresearchgate.net.

    Spectroscopic Characterization (e.g., NMR (1H, 13C), MS, UV Detection)

    Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. For instance, ¹H NMR spectra recorded in CDCl₃ have provided characteristic chemical shifts for protons in related compounds, aiding in structural assignments nih.govnih.gov. ¹³C NMR data also contributes to the complete structural characterization nih.govnih.govresearchgate.net.

    Mass Spectrometry (MS), particularly Electrospray Ionization (ESI) coupled with MS/MS, is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives nih.govd-nb.infomdpi.com. High-Resolution Mass Spectrometry (HRMS-ESI⁺) provides accurate mass measurements, allowing for the determination of elemental composition nih.gov. UV detection, typically in the range of 205-225 nm, is commonly used in HPLC analysis due to the chromophoric nature of the α,β-unsaturated carbonyl groups present in sesquiterpene lactones researchgate.netmdpi.comscience.gov.

    Quantification Methods in Research Matrices

    Quantitative analysis of this compound in various matrices, such as plant extracts, is primarily performed using HPLC with UV detection. The European Pharmacopoeia, for example, specifies an HPLC method with UV detection at 225 nm for quantifying total sesquiterpene lactones (STLs) in Arnica montana, using α-Santonin as an internal standard mdpi.com. The quantification relies on the absorbance of the α,β-unsaturated carbonyl chromophores mdpi.com. Calibration curves are generated using reference standards to accurately determine the concentration of this compound in samples researchgate.netresearchgate.net. LC-ESI-MS/MS methods are also employed for sensitive and selective quantification, particularly in complex biological matrices where specificity is paramount d-nb.infomdpi.com.

    Application in Chemotype Profiling and Quality Control of Research Materials

    This compound serves as a significant marker compound in the chemotype profiling and quality control of plant-derived materials, especially Arnica species researchgate.netmdpi.com. Different populations or cultivars of Arnica montana can exhibit distinct chemotypes, characterized by a predominance of either helenalin (HEL) or dihydrohelenalin (DH) derivatives mdpi.comresearchgate.net. Analytical methods like HPLC are crucial for distinguishing these chemotypes, which can influence the pharmacological properties of the plant material mdpi.com. For instance, the presence of specific this compound derivatives can be indicative of adulteration in Arnica montana products, as they are not typically found in this species researchgate.net. Therefore, precise analytical quantification ensures the authenticity and quality of botanical raw materials and their preparations for research purposes.

    Compound List:

    this compound

    Helenalin

    11α,13-Dihydrohelenalin

    2β-ethoxy-2,3-dihydrohelenalin

    2β-ethoxy-6-O-methacryloyl-2,3-dihydrohelenalin

    2β-ethoxy-6-O-isobutyryl-2,3-dihydrohelenalin

    2β-ethoxy-6-O-tigloyl-2,3-dihydrohelenalin

    2β-ethoxy-6-O-(-2-methylbutyryl)-2,3-dihydrohelenalin

    2,3-dehydrohelenalin

    6-O-isobutyrylhelenalin

    Helenalin methacrylate (B99206)

    Dihydrohelenalin methacrylate

    Dihydrohelenalin tiglate

    Dihydrohelenalin isovalerate

    Vernomydaline

    Vernolide

    Vernodaline

    Vernolepin

    Elephantopin

    Eriofertopin

    Psilostachyins A

    Psilostachyins C

    Bis-helenalinyl malonate

    Parthenolide (B1678480)

    Telekin

    Artemisinin (B1665778)

    Ergolide

    Cynaropicrin

    Arnicin

    Arnifolin

    Chamisssonolide

    Carabrone

    Xanthalongin

    α-Santonin

    Future Directions and Research Gaps

    Elucidation of Additional Biosynthetic Pathways

    The biosynthesis of sesquiterpene lactones (SLs) like helenalin (B1673037) and 2,3-dihydrohelenalin originates from the intricate terpenoid pathway. nih.gov These compounds are formed from farnesyl pyrophosphate (FPP), a C15 intermediate derived from both the cytosolic mevalonate (B85504) (MVA) and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov While the general framework is established, the specific enzymatic steps that lead to the diverse array of helenalinoids, particularly the conversion to this compound and its various esters, are not fully characterized. nih.gov

    A significant research gap exists in identifying and characterizing the specific enzymes—such as oxidases, reductases, and acyltransferases—that catalyze the final steps in the formation of this compound and its natural derivatives. For instance, the precise enzyme responsible for the reduction of the C2-C3 double bond in the helenalin skeleton to form the dihydro- derivative has yet to be elucidated. Future research employing techniques like transcriptome mining of Arnica species, followed by heterologous expression and biochemical characterization of candidate genes, could successfully identify these elusive enzymes. biorxiv.org Understanding these pathways is crucial for potential biotechnological production of this compound through metabolic engineering in microbial or plant systems.

    Discovery of Novel Derivatives with Enhanced Biological Activity

    Nature provides a template with various ester derivatives of this compound, including acetates, tiglates, and methacrylates, each with potentially different bioactivities. researchgate.netresearchgate.net For example, studies comparing helenalin and its derivative, 11α,13-dihydrohelenalin acetate (B1210297), have shown that such modifications can alter potency. nih.gov However, the exploration of synthetic or semi-synthetic derivatives of this compound remains a largely untapped area of research.

    Future efforts should focus on the rational design and synthesis of novel analogs to enhance specific biological activities, improve pharmacokinetic profiles, or reduce potential toxicity. nih.gov Strategies could include:

    Modification of the lactone ring: Introducing different functional groups to the α-methylene-γ-butyrolactone moiety, a key site for biological activity, could modulate its reactivity and target specificity. researchgate.net

    Esterification with novel acyl groups: Synthesizing esters with a wider range of carboxylic acids beyond those found in nature could lead to derivatives with improved efficacy or novel biological functions. nih.gov

    Alterations to the core skeleton: Modifying other positions on the pseudoguaianolide (B12085752) structure could fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets.

    Systematic synthesis and screening of these novel derivatives are essential for discovering compounds with superior therapeutic potential. pensoft.net

    Comprehensive Target Profiling and Off-Target Effects in Research Models

    The biological effects of helenalinoids are often attributed to their reactivity with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov The parent compound, helenalin, is known to interact with and inhibit key inflammatory proteins such as the p65 subunit of NF-κB and the co-activator p300. researchgate.netresearchgate.net It also inhibits enzymes like 5-lipoxygenase and leukotriene C(4) synthase. nih.gov

    However, a comprehensive and unbiased profile of the molecular targets of this compound is currently lacking. The reduction of the C2-C3 double bond likely alters its reactivity compared to helenalin, which could lead to a different target profile. Future research should employ advanced chemical biology and proteomic techniques, such as activity-based protein profiling (ABPP), to identify the direct binding partners of this compound in various cell types.

    Furthermore, a systematic investigation of its off-target effects is crucial. youtube.com Understanding the full spectrum of interactions will provide a more complete picture of its mechanism of action and help anticipate potential unintended biological consequences. This knowledge is vital for assessing the compound's therapeutic window and for guiding the development of more selective derivatives.

    Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

    Current research on this compound and its derivatives has utilized standard research models. In vitro studies have often involved metabolism experiments with liver microsomes from various species (human, rat, pig) to identify metabolic pathways, such as glutathione (B108866) conjugation. nih.govmdpi.comnih.gov In vivo efficacy has been demonstrated in models like the mouse paw edema test for inflammation and hamster models for diseases such as cutaneous leishmaniasis. researchgate.netmdpi.com

    While informative, these models have limitations. Future research would benefit significantly from the development and application of more sophisticated and disease-relevant models. These could include:

    3D Organoid and Spheroid Cultures: These models more accurately replicate the complex microenvironment of human tissues and tumors, offering a better platform for efficacy and toxicity testing.

    Humanized Animal Models: Utilizing mice with engrafted human immune systems or tissues can provide more predictive data on the compound's effects in a human physiological context.

    Genetically Engineered Disease Models: Employing animal models with specific genetic mutations that drive disease can allow for a more precise evaluation of the compound's mechanism of action in a specific pathological context.

    The use of these advanced models will be critical for validating the therapeutic potential of this compound and its derivatives and for bridging the gap between preclinical findings and clinical applications.

    Integration of Omics Technologies in Mechanistic Research

    Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the biological effects of a compound. nih.govresearchgate.net A study on the parent compound, helenalin, successfully used proteomics and metabolomics to identify its effects on carbohydrate metabolism and protein folding in immune cells, demonstrating the utility of this approach. nih.gov

    For this compound, the application of omics technologies is still in its infancy. A significant opportunity exists to integrate multi-omics data to build a comprehensive picture of its mechanism of action. nih.gov Future research should focus on:

    Transcriptomics: To identify changes in gene expression patterns induced by the compound, revealing the signaling pathways and cellular processes it modulates.

    Proteomics: To quantify changes in protein expression and post-translational modifications, providing insight into the functional consequences of the compound's activity. nih.govlumc.nl

    Metabolomics: To profile changes in small molecule metabolites, which can serve as biomarkers of the compound's effect and reveal alterations in cellular metabolism. nih.govnih.gov

    By combining these datasets, researchers can construct detailed molecular maps of the cellular response to this compound, uncover novel mechanisms, identify potential biomarkers of efficacy, and generate new hypotheses for its therapeutic application. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the established protocols for synthesizing and characterizing 2,3-Dihydrohelenalin (DH) in academic laboratories?

    • Methodological Answer : Synthesis typically involves catalytic hydrogenation of helenalin to reduce the cyclopentenone Michael acceptor. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity. Purity validation via HPLC (≥95%) is critical, with retention of stereochemical features verified by NOESY/ROESY NMR . For reproducibility, experimental sections must detail reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography), adhering to journal guidelines for compound preparation .

    Q. How do structural modifications (e.g., reduction of Michael acceptors) influence the bioactivity of this compound?

    • Methodological Answer : The absence of the cyclopentenone Michael acceptor in DH reduces its ability to form covalent adducts with cysteine residues (e.g., Cys38 in NF-κB p65), diminishing cytotoxicity compared to helenalin. Bioactivity assessments require comparative assays:

    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to quantify IC₅₀ values.
    • Target Engagement : Western blotting or electrophoretic mobility shift assays (EMSAs) to evaluate NF-κB DNA-binding inhibition .
    • Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) to predict binding interactions post-modification .

    Advanced Research Questions

    Q. What experimental strategies are recommended for identifying novel molecular targets of this compound beyond NF-κB?

    • Methodological Answer :

    • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) with DH-derived probes to map covalent targets.
    • Transcriptomic Analysis : RNA sequencing of DH-treated cells to identify downstream pathways (e.g., inflammatory or apoptotic regulators).
    • In Silico Screening : Molecular dynamics simulations to explore interactions with understudied targets (e.g., apoE in Alzheimer’s models) .

    Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

    • Methodological Answer : Contradictions may arise from variability in:

    • Cellular Glutathione Levels : Quantify intracellular GSH/GSSG ratios (via LC-MS) to assess detoxification capacity.
    • Model Systems : Compare primary vs. immortalized cell lines; primary cells often lack adaptive mutations influencing DH sensitivity.
    • Dosing Regimens : Optimize treatment duration (e.g., 24 vs. 48 hours) and solvent controls (DMSO vs. ethanol) to minimize off-target effects .

    Q. What methodologies are optimal for studying the pharmacokinetics and metabolic stability of this compound?

    • Methodological Answer :

    • In Vitro Stability : Incubate DH with liver microsomes (human/rodent) and quantify parent compound decay via LC-MS/MS.
    • Metabolite Identification : Use high-resolution tandem MS (HR-MS/MS) to detect phase I/II metabolites (e.g., glucuronidation).
    • In Vivo Pharmacokinetics : Administer DH in animal models (e.g., mice) and measure plasma/tissue concentrations over time, applying non-compartmental analysis (NCA) for half-life and bioavailability calculations .

    Key Considerations for Experimental Design

    • Reproducibility : Adhere to FAIR data principles—publish raw NMR/MS spectra in supplementary materials .
    • Ethical Compliance : For in vivo studies, follow institutional guidelines (IACUC) for humane endpoints.
    • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity alongside docking studies) to confirm mechanistic hypotheses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.